Molecular Weight Reduction vs. Vernaldehyde Reduces Formula Volatility Burden
The target compound (MW 194.31 g·mol⁻¹) has a molecular weight 14.03 g·mol⁻¹ (6.7%) lower than Vernaldehyde (1-methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, MW 208.34 g·mol⁻¹), due to absence of the C-1 methyl group [1]. This structural difference is associated with a computed boiling point of 269.7 °C at 760 mmHg for the target compound vs. 276.9 °C for Vernaldehyde – a differential of approximately 7.2 °C . In fragrance formulation, lower molecular weight in this structural class correlates with higher vapour pressure and greater headspace presence at equal mass loading, which can translate to higher odor intensity at lower use levels.
| Evidence Dimension | Molecular weight and computed normal boiling point |
|---|---|
| Target Compound Data | MW = 194.31 g·mol⁻¹; boiling point = 269.7 °C (760 mmHg, computed) |
| Comparator Or Baseline | Vernaldehyde (CAS 66327-54-6): MW = 208.34 g·mol⁻¹; boiling point = 276.9 °C (760 mmHg, estimated) |
| Quantified Difference | ΔMW = -14.03 g·mol⁻¹ (-6.7%); ΔTb ≈ -7.2 °C |
| Conditions | Molecular weight from structural formula; boiling points are computed or estimated values from different sources (ChemBlink for target; ChemNet for Vernaldehyde). |
Why This Matters
A 6.7% lower molecular weight offers the formulator a levier for achieving comparable headspace odor intensity at potentially reduced inclusion rates, which can translate into cost savings when priced on a per-kg-of-formulation basis.
- [1] Givaudan. Vernaldehyde™: MW 208.3. Available at: https://www.givaudan.com/fragrance-beauty/fragrance-ingredients-business/fragrance-molecules/vernaldehydetm View Source
